molecular formula C12H22O2 B8344030 5,6-Dimethyl-2,9-decanedione

5,6-Dimethyl-2,9-decanedione

Cat. No.: B8344030
M. Wt: 198.30 g/mol
InChI Key: PCVRZCUNSIWPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-2,9-decanedione is a diketone compound featuring two ketone groups at positions 2 and 9 of a decane backbone, with methyl substituents at carbons 5 and 6. Diketones are critical in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to coordinate with metals.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

5,6-dimethyldecane-2,9-dione

InChI

InChI=1S/C12H22O2/c1-9(5-7-11(3)13)10(2)6-8-12(4)14/h9-10H,5-8H2,1-4H3

InChI Key

PCVRZCUNSIWPCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)C(C)CCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

The following compounds share partial structural similarities with 5,6-Dimethyl-2,9-decanedione, such as ketone groups, methyl substituents, or conjugated systems:

6,10-Dimethyl-5,9-undecadien-2-one ()
  • Structure: A monoketone with conjugated dienes and methyl groups at positions 6 and 10.
  • Properties : Exhibits UV absorption at 237 nm (ε = 29,400) due to conjugation, similar to α,β-unsaturated ketones. Its instability under heat or light may parallel diketone degradation pathways .
  • Applications: Used in fragrance industries (e.g., dihydropseudoionone derivatives).
5,6-Dimethyl-2,3-pyrazinedimethylformamide-Cu Complex ()
  • Structure : A pyrazine derivative with dimethyl groups and a copper-coordinated carboxamide.
  • Properties : Demonstrates antibacterial activity (MIC = 50 mg/L against E. coli and S. aureus), highlighting the role of methyl groups and metal coordination in bioactivity .
  • Contrast : Unlike 5,6-Dimethyl-2,9-decanedione, this compound is heterocyclic and lacks diketone functionality.
2,6-Dimethyl-2,4-octadien-8-yl acetate ()
  • Structure : An acetate ester with conjugated dienes and methyl groups.
  • Properties : IR absorption at 10.45 µm (trans-diene), with UV λmax at 237 nm (ε = 29,400). Hydrogenation yields saturated derivatives, suggesting reactivity akin to α,β-unsaturated ketones .

Stability and Degradation Pathways

  • Cathinone Degradation (): Cathinone degrades via keto-group reduction to cathine or cyclizes to pyrazines (e.g., 3,6-dimethyl-2,5-diphenylpyrazine). Similar dimerization or cyclization could occur in diketones like 5,6-Dimethyl-2,9-decanedione under basic or moist conditions .

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